Hydroxy(cyclooctadiene)rhodium(I) dimer

Beschreibung

Significance of Rhodium Complexes in Homogeneous Catalysis

Rhodium complexes are cornerstones of homogeneous catalysis, a field where the catalyst is in the same phase as the reactants. wikipedia.orgnih.gov The prominence of rhodium stems from its ability to catalyze a diverse array of chemical transformations with high efficiency and selectivity. nih.govcatalysis.blog Organometallic rhodium compounds are crucial intermediates and catalysts in industrial processes such as olefin hydroformylation, hydrogenation, and isomerization, as well as the Monsanto process for acetic acid synthesis. wikipedia.org

The versatility of rhodium allows it to exist in multiple oxidation states, though rhodium(I) and rhodium(III) are the most common in catalysis. wikipedia.org Rhodium(I) complexes, typically featuring a d⁸ electron configuration, are particularly important as homogeneous catalysts. wikipedia.org A classic example is Wilkinson's catalyst, [RhCl(PPh₃)₃], which was the first highly effective homogeneous catalyst for the hydrogenation of olefins and demonstrated the potential of rhodium complexes in synthesis. nih.gov The success of rhodium catalysts is attributed to several factors, including their high catalytic activity and the ability to provide excellent selectivity, which minimizes the formation of unwanted by-products. catalysis.blog This has led to extensive research and the development of a vast number of rhodium complexes applied in both laboratory and industrial settings. nih.gov

Overview of Hydroxy(cyclooctadiene)rhodium(I) Dimer as a Precatalyst

This compound, often abbreviated as [Rh(OH)(cod)]₂, functions primarily as a precatalyst. acs.orgnih.gov This means that it is not typically the catalytically active species itself but is converted in situ into the active catalyst under the reaction conditions. It is a versatile precursor for the generation of various organorhodium catalysts. synthesiswithcatalysts.com

The compound has proven to be a highly efficient catalyst for a range of organic reactions. It is notably used in the 1,4-hydrosilylation of α,β-unsaturated carbonyl compounds, a reaction that can proceed with very low catalyst loading (as low as 0.005 mol%) at room temperature to produce enolsilanes in high yields. researchgate.net Furthermore, [Rh(OH)(cod)]₂ catalyzes oxygenative additions to terminal alkynes, providing a greener route for the synthesis of esters, amides, and carboxylic acids. synthesiswithcatalysts.comamericanelements.comsigmaaldrich.com Other applications include its use in cyclization, homocoupling, and both 1,2- and 1,4-addition reactions. synthesiswithcatalysts.com Recent research has also highlighted its effectiveness in promoting atroposelective click cycloadditions of azides and alkynes, yielding axially chiral triazoles with excellent yield and enantioselectivity. researchgate.net The generation of a coordinatively unsaturated rhodium-hydride (RhH) species from [Rh(OH)(cod)]₂ without additional hydride sources has also been reported, which shows excellent performance in olefin isomerizations. researchgate.net

Historical Development of [Rh(OH)(cod)]₂ in Organometallic Chemistry

The field of organometallic chemistry, which studies compounds with metal-carbon bonds, has its origins in the 18th century, but it experienced a significant expansion in the mid-20th century. slideshare.netuga-editions.com A pivotal moment was the discovery of ferrocene (B1249389) in 1951, which introduced the concept of "sandwich" compounds and spurred a new wave of research into organometallic complexes. slideshare.netuga-editions.com This period, often considered the golden age of catalysis, saw the discovery of many important catalytic processes, including the Ziegler-Natta olefin polymerization in 1955 and the hydroformylation (oxo process) discovered by Otto Roelen in 1938. slideshare.netuga-editions.com

Within this context, rhodium-diene complexes emerged as crucial precursors for homogeneous catalysts. A widely used precursor is the related chloro(1,5-cyclooctadiene)rhodium(I) dimer, [RhCl(COD)]₂, which is synthesized from hydrated rhodium trichloride (B1173362) and 1,5-cyclooctadiene (B75094). wikipedia.orgchemicalbook.com This chloride dimer is a common starting material for synthesizing other rhodium complexes, including cationic catalysts for asymmetric hydrogenation. wikipedia.org The development of this compound followed from this chemistry. For instance, [Rh(OH)(COD)]₂ can be reacted with hydrofluoric acid to synthesize novel rhodium(I) fluoro complexes, demonstrating its utility as a synthetic intermediate. electronicsandbooks.com The synthesis and application of [Rh(OH)(cod)]₂ represent the continued evolution of organometallic chemistry, focusing on creating highly efficient and versatile catalysts for modern organic synthesis.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Synonyms | (Cyclooctadiene)rhodium hydroxide (B78521) dimer, [Rh(OH)(1,5-cod)]₂, Bis[(1,5-cyclooctadiene)(hydroxy)rhodium] |

| CAS Number | 73468-85-6 synthesiswithcatalysts.comscbt.com |

| Molecular Formula | C₁₆H₂₆O₂Rh₂ synthesiswithcatalysts.comscbt.com |

| Molecular Weight | 456.19 g/mol synthesiswithcatalysts.comscbt.com |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | 199 °C (decomposes) synthesiswithcatalysts.comamericanelements.comsigmaaldrich.com |

Table 2: Selected Catalytic Applications of [Rh(OH)(cod)]₂

| Reaction Type | Substrates | Product | Significance |

|---|---|---|---|

| 1,4-Hydrosilylation | α,β-Unsaturated carbonyl compounds (e.g., 2-cyclohexen-1-one) and silanes | Enolsilanes | Highly efficient (0.005 mol% catalyst), fast reaction at room temperature. researchgate.net |

| Oxygenative Addition | Terminal alkynes | Esters, amides, carboxylic acids | Provides a greener synthesis route for key functional groups. synthesiswithcatalysts.comsigmaaldrich.com |

| Atroposelective Click Cycloaddition | Azides and alkynes | Atropisomeric triazoles | Achieves excellent yields and high enantioselectivity for chiral molecules. researchgate.net |

| Olefin Isomerization | Alkenes | Isomerized alkenes | Catalyzed by an in situ generated rhodium-hydride species without external hydride sources. researchgate.net |

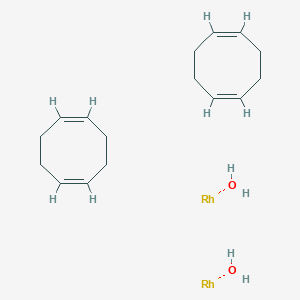

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

73468-85-6 |

|---|---|

Molekularformel |

C16H28O2Rh2 |

Molekulargewicht |

458.20 g/mol |

IUPAC-Name |

cycloocta-1,5-diene;rhodium;dihydrate |

InChI |

InChI=1S/2C8H12.2H2O.2Rh/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H2;; |

InChI-Schlüssel |

HSFFMOISCNXZCL-UHFFFAOYSA-N |

SMILES |

C1CC=CCCC=C1.C1CC=CCCC=C1.O.O.[Rh].[Rh] |

Isomerische SMILES |

C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.O.O.[Rh].[Rh] |

Kanonische SMILES |

C1CC=CCCC=C1.C1CC=CCCC=C1.O.O.[Rh].[Rh] |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Hydroxy Cyclooctadiene Rhodium I Dimer

Established Synthetic Routes to Hydroxy(cyclooctadiene)rhodium(I) Dimer

The most conventional and well-established method for the synthesis of this compound involves a two-step process. This process commences with the preparation of its chloro-bridged analogue, chloro(1,5-cyclooctadiene)rhodium(I) dimer ([RhCl(cod)]₂), which is a widely used, air-stable, orange-yellow solid.

The synthesis of the chloro-dimer precursor is typically achieved by reacting hydrated rhodium(III) chloride with 1,5-cyclooctadiene (B75094) (cod) in an alcohol solvent, such as aqueous ethanol, in the presence of a base like sodium carbonate. wikipedia.org The reaction proceeds upon heating, yielding the [RhCl(cod)]₂ complex. wikipedia.org

The subsequent and final step in the established route to [Rh(OH)(cod)]₂ is the hydrolysis of the chloro-dimer. This is typically accomplished by treating [RhCl(cod)]₂ with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide. The chloride ligands bridging the two rhodium centers are replaced by hydroxide ligands, resulting in the formation of the desired this compound. This method is reliable and provides the target compound in good yield.

| Step | Reactants | Reagents/Conditions | Product | Reference |

| 1 | Rhodium(III) chloride hydrate, 1,5-cyclooctadiene | Aqueous ethanol, Sodium carbonate, Heat | Chloro(1,5-cyclooctadiene)rhodium(I) dimer | wikipedia.org |

| 2 | Chloro(1,5-cyclooctadiene)rhodium(I) dimer | Aqueous sodium hydroxide or potassium hydroxide | This compound | Implied by standard organometallic procedures |

Precursor Role of Related Rhodium(I) Dimers in Catalytic Systems

Rhodium(I) dimers, particularly [RhCl(cod)]₂ and its derivatives, are extensively used as precursors to a wide array of homogeneous catalysts. acs.org These dimers serve as convenient and stable sources of the catalytically active Rh(I) center. The general strategy involves the reaction of the dimer with a variety of ligands, such as phosphines, N-heterocyclic carbenes (NHCs), and chiral diphosphines, to generate the desired active catalyst in situ or as an isolable complex. acs.org

The cleavage of the halide or hydroxide bridges in the dimer by the incoming ligand is a key step in the activation process. For instance, the reaction of [RhCl(cod)]₂ with two equivalents of a phosphine (B1218219) ligand (L) per rhodium atom typically leads to the formation of monomeric Rh(I) complexes of the type [RhCl(cod)(L)] or, with excess ligand, [RhCl(L)₃] (Wilkinson's catalyst analogue). wikipedia.org

The choice of the rhodium dimer precursor can influence the outcome of the catalytic reaction. While [RhCl(cod)]₂ is widely used, [Rh(OH)(cod)]₂ offers an alternative that can be advantageous in certain transformations. For example, the hydroxide ligands can act as an internal base, facilitating catalytic cycles that involve proton transfer steps. The comparative catalytic activity of these and other rhodium dimers is an area of active research, with the optimal precursor often being dependent on the specific reaction and substrate.

Advanced Approaches for this compound Synthesis

While the two-step synthesis via the chloro-dimer is standard, research into more efficient and environmentally benign synthetic methods is ongoing. One such advanced approach involves the use of mechanochemistry. A mechanochemical transfer hydrogenation of arenes has been developed using [Rh(OH)(cod)]₂ as the catalyst. nih.gov Although this study focuses on the application of the pre-synthesized dimer, the principles of mechanochemistry, such as solvent-free or low-solvent conditions and enhanced reactivity through mechanical forces, could potentially be applied to develop a more direct, one-pot synthesis of [Rh(OH)(cod)]₂ from a simple rhodium salt, 1,5-cyclooctadiene, and a solid-supported hydroxide base. Such an approach would reduce solvent waste and potentially shorten reaction times.

Another potential avenue for advanced synthesis lies in the exploration of alternative rhodium precursors and reaction conditions that might allow for a direct synthesis under milder conditions, avoiding the isolation of the intermediate chloro-dimer. However, detailed reports on such one-pot syntheses are not yet prevalent in the literature, with the conventional route remaining the most documented.

Generation of Active Catalytic Species from [Rh(OH)(cod)]₂ in situ

A key feature of [Rh(OH)(cod)]₂ is its ability to serve as a precursor for the in-situ generation of highly reactive catalytic species. One of the most significant of these is a coordinatively unsaturated rhodium-hydride (Rh-H) species. researchgate.net Remarkably, this active hydride can be formed from [Rh(OH)(cod)]₂ without the need for an external hydride source. researchgate.net The formation of the Rh-H species has been confirmed by ¹H NMR analysis and hydride transfer reactions using deuterated olefins. researchgate.net This in-situ generated rhodium hydride has demonstrated excellent catalytic performance in the isomerization of olefins. researchgate.net

The hydroxide ligand in [Rh(OH)(cod)]₂ is believed to play a crucial role in the formation of the active species. It can act as a Brønsted base, deprotonating a substrate or a ligand, or it can be involved in protonolysis or other ligand exchange reactions that lead to the catalytically active form.

In addition to forming rhodium hydrides, [Rh(OH)(cod)]₂ is used to generate active catalysts for a variety of other transformations. For instance, in the presence of chiral ligands such as R-BINAP or R-SEGPHOS®, it is employed in the synthesis of chiral 3,3-disubstituted-1-indanones. sigmaaldrich.com It is also an efficient catalyst for the 1,4-hydrosilylation of α,β-unsaturated carbonyl compounds, affording enolsilanes in excellent yields under mild, solvent-free conditions. scispace.com In arylative cyclization reactions, [Rh(OH)(cod)]₂ in combination with a chiral diene ligand has been shown to be effective in achieving multiple carbon-carbon bond formations. acs.org

The table below summarizes selected examples of the in-situ generation of active catalytic species from [Rh(OH)(cod)]₂ and their applications.

| Catalytic Reaction | Ligand/Co-reactant | Inferred Active Species | Application | Reference |

| Olefin Isomerization | None (ligand-consuming) | Coordinatively unsaturated Rh-H | Isomerization of alkenes | researchgate.net |

| Asymmetric Synthesis | R-BINAP or R-SEGPHOS® | Chiral Rh(I)-phosphine complex | Synthesis of chiral 3,3-disubstituted-1-indanones | sigmaaldrich.com |

| 1,4-Hydrosilylation | Tertiary silanes | Rh(I)-silane complex | Synthesis of enolsilanes | scispace.com |

| Arylative Cyclization | Chiral diene ligand, Phenylboronic acid | Chiral Rh(I)-diene complex | Synthesis of cyclopentane (B165970) derivatives | acs.org |

| Transfer Hydrogenation | Diboron tetra(hydroxide)/n-Butanol | Rhodium nanoparticles | Hydrogenation of polycyclic aromatic compounds | nih.gov |

Catalytic Applications of Hydroxy Cyclooctadiene Rhodium I Dimer

Hydroformylation Reactions Catalyzed by Hydroxy(cyclooctadiene)rhodium(I) Dimer

Hydroformylation, or the "oxo process," is an industrial process for the production of aldehydes from alkenes and syngas (a mixture of carbon monoxide and hydrogen). The control of regioselectivity (linear vs. branched aldehyde) and stereoselectivity are central challenges in this reaction. While rhodium complexes are the catalysts of choice for this transformation, specific literature detailing the use of this compound as the direct precursor for these reactions is sparse compared to its chloride counterpart. The active catalytic species is typically a rhodium hydride complex modified with phosphine (B1218219) ligands, which can be generated from various rhodium(I) precursors.

Regioselectivity Control in Hydroformylation

Scientific literature extensively details regioselectivity control in rhodium-catalyzed hydroformylation using various phosphine and phosphite ligands. However, specific studies that initiate this catalysis with this compound to control the linear-to-branched aldehyde ratio are not prominently available. The general principles of using bulky phosphine ligands to favor the formation of linear aldehydes or specific chelating phosphines to favor branched products apply to rhodium catalysis broadly, but detailed research findings directly employing the hydroxy dimer are not sufficiently documented to be presented here.

Stereoselective Variants in Hydroformylation

Asymmetric hydroformylation introduces a chiral center, and its control is a significant area of research. This is typically achieved using a rhodium precursor in combination with chiral phosphine ligands. While this is a major application for rhodium catalysis, specific and detailed research findings, including data on enantiomeric excess (ee) and substrate scope, that explicitly utilize this compound as the catalyst precursor are not well-documented in peer-reviewed literature.

Hydrogenation Reactions Mediated by this compound

Rhodium complexes are highly effective for the hydrogenation of unsaturated compounds. The this compound serves as a precursor for generating active hydrogenation catalysts, particularly for asymmetric transformations.

Chemo- and Regioselective Hydrogenations

The chemo- and regioselective reduction of specific functional groups within a molecule is a critical synthetic challenge. Rhodium catalysts are known to perform such selective hydrogenations, for instance, reducing a carbon-carbon double bond in the presence of a carbonyl group. However, specific research articles detailing chemo- and regioselective hydrogenation studies using this compound as the starting catalyst precursor are not readily found in the surveyed scientific literature.

Asymmetric Hydrogenation Methodologies

A notable application of this compound is in the field of asymmetric catalysis. The dimer is used as a precursor, which, in combination with chiral phosphine ligands such as (R)-BINAP or (R)-SEGPHOS®, forms highly effective catalysts for asymmetric reactions. nih.gov

One specific application is in the synthesis of chiral 3,3-disubstituted-1-indanones. This transformation can be viewed as an asymmetric intramolecular hydroacylation, a type of C-H activation and hydrogenation process. The rhodium catalyst, generated from the hydroxy dimer and a chiral ligand, facilitates the enantioselective cyclization of certain keto-alkene substrates to form the corresponding cyclic ketones with high enantiomeric excess. nih.govnih.gov Research in this area has demonstrated the synthesis of seven-membered lactones from keto-aldehydes with high enantiomeric excess using a rhodium catalyst in conjunction with the (R)-DTBM-SEGPHOS ligand. nih.gov

The table below summarizes representative results for rhodium-catalyzed asymmetric intramolecular additions, which are mechanistically related to hydrogenation and showcase the utility of rhodium precursors with chiral ligands.

| Substrate | Chiral Ligand | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Pinacolborane chalcone derivative | MonoPhos | 3-Aryl-1-indanone | Up to 95 | Up to 95 |

| Keto-aldehyde | (R)-DTBM-SEGPHOS | Seven-membered lactone | Not specified | High |

Note: The data presented is representative of rhodium-catalyzed asymmetric intramolecular additions, a field where this compound is indicated as a suitable precursor. nih.gov

Carbonylation Chemistry with this compound

Carbonylation reactions involve the introduction of a carbonyl group into an organic molecule. Rhodium catalysts are famous for their role in industrial carbonylation processes, such as the Monsanto and Cativa processes for acetic acid synthesis. While various rhodium sources can be used, specific studies detailing the application of this compound in major carbonylation reactions are limited. However, research on related rhodium-alkoxide complexes provides insight into their potential catalytic activity.

For instance, in studies on the reductive carbonylation of aryl iodides to arylaldehydes, a range of rhodium precursors have been tested. The closely related methoxy-bridged dimer, [Rh(OMe)(COD)]₂, has been shown to catalyze this transformation, albeit with moderate efficiency compared to other rhodium salts under the studied conditions. In one such study, using [Rh(OMe)(COD)]₂ as the catalyst precursor for the reductive carbonylation of iodobenzene resulted in a 23% conversion and a 20% yield of benzaldehyde. This suggests that alkoxide- and hydroxide-bridged dimers are viable, though perhaps not optimal, precursors for such catalytic cycles.

| Rhodium Precursor | Substrate | Product | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| [Rh(OMe)(COD)]₂ | Iodobenzene | Benzaldehyde | 23 | 20 |

Note: This data is for the methoxy analogue, presented to illustrate the catalytic potential of similar rhodium-alkoxide/hydroxide (B78521) dimers in carbonylation chemistry.

Synthesis of Carboxylic Acid Derivatives

This compound is an effective catalyst for the oxygenative addition to terminal alkynes, providing a greener route to synthesize esters, amides, and carboxylic acids sigmaaldrich.comsynthesiswithcatalysts.com. This transformation involves the reaction of terminal alkynes with oxygen and nitrogen nucleophiles nih.gov. The general mechanism is believed to proceed through the formation of a rhodium vinylidene intermediate, which is then oxidized to a ketene by an oxygen transfer agent. This highly reactive ketene intermediate is subsequently trapped by a nucleophile—such as an alcohol, amine, or water—to yield the corresponding ester, amide, or carboxylic acid, respectively nih.gov. This method is notable for its efficiency and applicability to a range of substrates.

| Alkyne Substrate | Nucleophile | Product Type | Catalyst System Component | Reference |

| Terminal Alkynes | Alcohols | Esters | [Rh(COD)OH]₂ | sigmaaldrich.comsynthesiswithcatalysts.com |

| Terminal Alkynes | Amines | Amides | [Rh(COD)OH]₂ | sigmaaldrich.comsynthesiswithcatalysts.com |

| Terminal Alkynes | Water | Carboxylic Acids | [Rh(COD)OH]₂ | sigmaaldrich.comsynthesiswithcatalysts.com |

| Terminal Alkynes | O & N Nucleophiles | Esters, Amides, Carboxylic Acids | [{Rh(cod)Cl}₂] | nih.gov |

Radiocarbonylation Applications

Rhodium complexes are crucial catalysts in carbonylation reactions, which involve the insertion of carbon monoxide (CO) into organic molecules. A significant application of this chemistry is in the field of radiolabeling, particularly for Positron Emission Tomography (PET) imaging acs.org. PET tracers often incorporate the short-lived isotope carbon-11 (¹¹C, t₁/₂ ≈ 20.4 min), and rhodium-mediated reactions using [¹¹C]CO are a key method for their synthesis researchgate.net.

While specific literature detailing the direct use of this compound in radiocarbonylation is not prominent, its role as a rhodium(I) precursor makes it highly relevant to this field. Rhodium-mediated processes have been successfully used to synthesize ¹¹C-labeled ureas and amides from precursors like aryl azides and organozinc iodides using [¹¹C]CO or its derivatives researchgate.netresearchgate.net. For instance, the synthesis of [¹¹C-carbonyl]hydroxyureas has been accomplished via a rhodium-mediated carbonylation nih.gov. These reactions underscore the capability of rhodium catalysts to facilitate the efficient incorporation of the ¹¹C isotope under the demanding, rapid conditions required for PET radiotracer production. The foundational chemistry of rhodium-catalyzed carbonylation is also exemplified by large-scale industrial methods like the Monsanto process, which uses a rhodium catalyst to produce acetic acid from methanol and carbon monoxide wikipedia.orgmdpi.com.

C-C and C-X Bond-Forming Reactions

The catalytic activity of this compound extends to a wide array of reactions that form carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in synthetic organic chemistry.

Conjugate Addition Reactions

Conjugate addition, or 1,4-addition, is a powerful method for C-C bond formation. Rhodium-catalyzed conjugate additions, particularly the addition of organoboron reagents to α,β-unsaturated compounds, are well-established synthetic tools rsc.orgresearchgate.net. These reactions are valued for their ability to create chiral centers with high enantioselectivity when paired with appropriate chiral ligands rsc.orgresearchgate.net. This compound serves as a precursor for the active rhodium(I) catalyst in these transformations. The reaction is applicable to a broad scope of substrates, including α,β-unsaturated ketones, esters, and nitroalkenes, which react with aryl- or alkenylboronic acids to form the corresponding β-substituted products researchgate.net.

| Substrate Type | Reagent Type | Product | Catalyst System | Key Features |

| α,β-Unsaturated Ketones | Arylboronic Acids | β-Aryl Ketones | Rhodium(I)/Chiral Ligand | High enantioselectivity rsc.org |

| Nitroalkenes | Arylboronic Acids | β-Aryl Nitroalkanes | Rhodium(I)/Chiral Diene | High yields and excellent enantioselectivity rsc.org |

| Electron-Deficient Alkenes | Organoboron Reagents | β-Substituted Alkanes | Rhodium(I) Complex | Broad substrate scope, mild conditions researchgate.net |

Cyclization Reactions

This compound has been identified as a highly effective catalyst in modern cyclization reactions synthesiswithcatalysts.com. A notable example is its use in the rhodium-catalyzed atroposelective azide-alkyne cycloaddition (AAC), a type of "click chemistry" researchgate.netnih.gov. In this reaction, [Rh(COD)OH]₂ paired with a chiral phosphoramidite (B1245037) ligand catalyzes the reaction between azides and alkynes to produce axially chiral triazoles with excellent yields and high enantioselectivity (up to 96% yield and 94% ee) researchgate.netresearchgate.net. This process is distinguished by its mild reaction conditions, efficiency, and broad substrate scope nih.gov.

Beyond this specific application, rhodium(I) dimers are common precursors for catalysts used in other types of cyclizations, such as [2+2+2] cycloadditions, which assemble highly substituted cyclic compounds from three unsaturated components (e.g., three alkynes or two alkynes and an alkene) nih.govnih.govrsc.org.

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System | Product | Yield/Enantioselectivity | Reference |

| Atroposelective AAC | N-(2-ethynylphenyl)acetamide | Benzyl (B1604629) azide | [Rh(COD)OH]₂ / (S)-L3 | (S)-Atropisomeric Triazole | 95% Yield, 94% ee | researchgate.netresearchgate.net |

| Atroposelective AAC | N-(2-ethynylphenyl)acetamide | Benzyl azide | [Rh(COD)OH]₂ / (R)-L3 | (R)-Atropisomeric Triazole | 96% Yield, 94% ee | researchgate.netresearchgate.net |

Homocoupling Reactions

This compound is listed as a catalyst for homocoupling reactions, which involve the coupling of two identical molecules to form a symmetrical product (2 R-X → R-R) synthesiswithcatalysts.com. While palladium and iron catalysts are commonly used for such transformations, rhodium catalysts are also effective, particularly for the homocoupling of organometallic reagents acs.org. For example, rhodium complexes have been shown to catalyze the homocoupling of aryl Grignard reagents to produce symmetrical biaryl compounds. This reaction provides a direct route to valuable biaryl structures, which are common motifs in pharmaceuticals and materials science.

| Substrate | Catalyst System | Product | Application | Reference |

| Aryl Grignard Reagents | Rhodium(I) Complex | Symmetrical Biaryls | Synthesis of integrin inhibitors | acs.org |

| Aryl Halides | General Homocoupling Catalyst | Symmetrical Biaryls | Synthesis of materials and ligands | synthesiswithcatalysts.com |

1,2- and 1,4-Addition Reactions

Rhodium catalysts generated from precursors like [Rh(COD)OH]₂ are proficient in catalyzing both 1,2- and 1,4-addition reactions of organometallic reagents to unsaturated functional groups synthesiswithcatalysts.com. The reaction pathway is highly dependent on the nature of the substrate and the nucleophile libretexts.org.

1,2-Addition: This reaction typically involves the addition of a nucleophile across the carbon-oxygen double bond of a carbonyl compound. Rhodium-catalyzed 1,2-additions of arylboronic acids to aldehydes are a common method for synthesizing secondary alcohols researchgate.netnih.gov. The reaction proceeds with high yields and can be rendered enantioselective with the use of chiral ligands.

1,4-Addition (Conjugate Addition): As discussed in section 3.4.1, this involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated system libretexts.org. Rhodium catalysts excel in mediating the 1,4-addition of organoboron reagents to substrates like α,β-unsaturated ketones, esters, and nitroalkenes researchgate.netrsc.org.

The choice between 1,2- and 1,4-addition can often be controlled by the specific rhodium catalyst system and reaction conditions employed, making it a versatile tool for targeted synthesis.

| Reaction Type | Substrate | Reagent | Product Type |

| 1,2-Addition | Aldehydes | Arylboronic Acids | Secondary Alcohols |

| 1,4-Addition | α,β-Unsaturated Ketones | Arylboronic Acids | β-Aryl Ketones |

| 1,4-Addition | Nitroalkenes | Arylboronic Acids | β-Aryl Nitroalkanes |

Alkene and Alkyne Functionalization

This compound, [Rh(cod)OH]₂, serves as a versatile catalyst precursor for a variety of transformations involving alkenes and alkynes. Its ability to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds makes it a valuable tool in synthetic organic chemistry. The following sections detail its application in oxygenative additions, hydrosilylations, and cocyclization reactions.

Oxygenative Addition to Terminal Alkynes

Rhodium(I) complexes, including those generated from this compound, are effective catalysts for the oxygenative addition to terminal alkynes. sigmaaldrich.comsigmaaldrich.com This process allows for the direct conversion of the C-H bond of a terminal alkyne into a new functional group, providing a greener route to valuable compounds like esters, amides, and carboxylic acids. sigmaaldrich.comnih.gov

The general mechanism involves the transformation of the terminal alkyne into a rhodium vinylidene intermediate. This species is then oxidized by an external oxidant, such as 4-picoline N-oxide, to form a reactive rhodium-bound ketene intermediate. nih.govelsevierpure.com This electrophilic ketene is subsequently trapped by a nucleophile present in the reaction mixture. The addition of alcohols, amines, or water leads to the formation of esters, amides, and carboxylic acids, respectively. nih.gov

A notable extension of this methodology is the oxygenative [2+2] cycloaddition between terminal alkynes and imines. elsevierpure.comorganic-chemistry.org In this reaction, the rhodium ketene intermediate undergoes a cycloaddition with the C=N bond of the imine to produce β-lactams, which are important structural motifs in pharmaceuticals. organic-chemistry.org This reaction typically proceeds with high trans diastereoselectivity. elsevierpure.comnih.gov

| Alkyne Substrate | Coupling Partner (Nucleophile/Imine) | Rhodium Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Phenylacetylene | Methanol | Rh(I) catalyst, 4-picoline N-oxide | Methyl phenylacetate (Ester) | nih.gov |

| 1-Octyne | Aniline | Rh(I) catalyst, 4-picoline N-oxide | N-Phenyloctanamide (Amide) | nih.gov |

| Phenylacetylene | Water | Rh(I) catalyst, 4-picoline N-oxide | Phenylacetic acid (Carboxylic Acid) | nih.gov |

| 1-Hexyne | N-Benzylideneaniline | Rh(I) catalyst, 4-picoline N-oxide | trans-β-Lactam | organic-chemistry.org |

Hydrosilylation of Alkynes

The hydrosilylation of alkynes, the addition of a Si-H bond across a carbon-carbon triple bond, is a highly efficient method for synthesizing vinylsilanes, which are versatile intermediates in organic synthesis. Rhodium complexes are particularly effective catalysts for this transformation, offering high levels of control over both regioselectivity and stereoselectivity. rsc.org

For terminal alkynes, three different vinylsilane isomers can be formed: α, β-(Z), and β-(E). The choice of rhodium catalyst and, crucially, the ancillary ligands, can direct the reaction towards a specific isomer. rsc.org For instance, certain rhodium complexes modified with specific phosphine ligands like XantPhos have been shown to exhibit remarkable selectivity for the β-(Z) isomer. rsc.org Similarly, rhodium(I) catalysts based on N-heterocyclic carbene (NHC) ligands have also been developed for the selective synthesis of β-(Z)-vinylsilanes from linear aliphatic 1-alkynes. rsc.org The regioselectivity often arises from a complex interplay of electronic and steric factors during the migratory insertion of the alkyne into the rhodium-hydride or rhodium-silyl bond of the catalytic intermediate. acs.org

| Alkyne | Silane | Rhodium Catalyst System | Major Product Isomer | Reference |

|---|---|---|---|---|

| 1-Octyne | Triethoxysilane | Rh₂(OAc)₄/XantPhos | β-(Z)-Vinylsilane | rsc.org |

| Phenylacetylene | Triethylsilane | Rh(I)-NHC Complex | β-(Z)-Vinylsilane | rsc.org |

| 1-Hexyne | Dimethylphenylsilane | Rh(I)-NHC Complex | β-(Z)-Vinylsilane | rsc.org |

| Diphenylacetylene | Dimethylphenylsilane | Rh(I)-NHC Complex | (Z)-Vinylsilane (syn-addition) | rsc.org |

Cocyclization Reactions

Rhodium-catalyzed [2+2+2] cocyclization reactions are powerful, atom-economical processes for the construction of six-membered rings from unsaturated precursors like alkynes and alkenes. nih.govacs.org These reactions assemble complex carbo- and heterocyclic frameworks in a single step, making them highly attractive in synthesis. acs.org Rhodium catalysts are noted for their high activity and the ability to tune reactivity and selectivity through ligand modification. nih.gov

The generally accepted mechanism involves the oxidative coupling of two unsaturated components (e.g., two alkynes) to the rhodium(I) center, forming a five-membered rhodacyclopentadiene intermediate. nih.gov This intermediate then undergoes coordination and insertion of a third unsaturated molecule, followed by reductive elimination to release the six-membered ring product and regenerate the active Rh(I) catalyst. nih.gov

This strategy has been applied to the synthesis of a wide range of substituted benzenes and heterocycles. For example, the cyclotrimerization of yndiamides with alkynes, catalyzed by rhodium complexes, provides access to valuable nitrogen-containing molecules such as 7-aminoindolines and 1,2-dianilines. acs.orgnih.gov Similarly, the intermolecular cocyclization of 1,6-enynes with alkynes affords bicyclohexadiene derivatives efficiently and with high selectivity. researchgate.net

| Unsaturated Substrates | Rhodium Catalyst | Product Type | Reference |

|---|---|---|---|

| Yndiamide-containing diyne + Alkyne | Cationic Rh(I) complex | 7-Azaindoline | nih.gov |

| Yndiamide + Terminal Diyne | Cationic Rh(I) complex | 1,2-Dianiline derivative | nih.gov |

| 1,6-Enyne + Symmetrical Alkyne | Wilkinson's Catalyst [RhCl(PPh₃)₃] | Bicyclohexadiene | researchgate.net |

| Two Acetylene molecules + Nitrile | Wilkinson's Catalyst [RhCl(PPh₃)₃] | Pyridine (B92270) | nih.gov |

C-H Activation and Functionalization

The direct functionalization of otherwise inert C-H bonds is a central goal in modern organic synthesis, offering more efficient and environmentally benign routes to complex molecules. Rhodium catalysts, including systems derived from this compound, have emerged as powerful tools for a wide array of C-H activation reactions. A key strategy in this field is the use of directing groups, which coordinate to the metal center and position the catalyst in proximity to a specific C-H bond, thereby ensuring high levels of regioselectivity. snnu.edu.cnnih.gov

Aliphatic C-H Bond Activation

While the activation of aliphatic C(sp³)–H bonds is challenging due to their high bond dissociation energies and steric hindrance, rhodium catalysts have been developed to achieve this transformation, typically in an intramolecular fashion. The use of directing groups is essential to overcome the inherent lack of reactivity. snnu.edu.cn

A prominent example is the rhodium(II)-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. nih.gov In this process, a substrate containing an aryl azide and an alkyl chain is treated with a rhodium(II) catalyst. The catalyst is believed to generate a reactive rhodium nitrene intermediate, which then inserts into a proximal C-H bond on the alkyl chain. This C-H insertion can occur at primary, secondary, or tertiary positions, leading to the formation of five- or six-membered nitrogen-containing heterocycles, such as indolines. The reaction proceeds through either a concerted insertion mechanism or a stepwise hydrogen-atom abstraction followed by radical recombination. nih.gov

| Substrate | Nitrogen Source | Rhodium Catalyst | Product | Reference |

|---|---|---|---|---|

| 2-Ethylphenyl azide | Internal (Aryl Azide) | Rh₂(OAc)₄ | Indoline | nih.gov |

| 2-Propylphenyl azide | Internal (Aryl Azide) | Rh₂(OAc)₄ | Tetrahydroquinoline | nih.gov |

Aromatic C-H Bond Functionalization

Aromatic C(sp²)–H functionalization is a highly developed area of rhodium catalysis. By tethering a directing group to an aromatic ring, chemists can selectively functionalize the C-H bond at the ortho position. nih.gov The catalytic cycle typically begins with the coordination of the directing group's heteroatom to the rhodium center, followed by C-H activation to form a five- or six-membered rhodacycle intermediate. nih.govresearchgate.net This intermediate can then react with a variety of coupling partners, such as alkenes, alkynes, or aryl halides, to form a new C-C or C-heteroatom bond. nih.gov

Recent advances have expanded the scope beyond simple ortho-functionalization. By designing more sophisticated directing group templates, researchers have achieved selective functionalization at the more remote meta and para positions. rsc.orgrsc.org For instance, rhodium(I) catalysis has been successfully employed for the meta-C–H alkynylation of arenes bearing a directing group. rsc.org Even more challenging is the para-selective C–H alkynylation of unbiased arenes, which has been accomplished using a specially designed D-shaped cyano-based template under rhodium catalysis. rsc.org These methods provide complementary strategies to traditional palladium-catalyzed approaches. rsc.org

Rhodium(III) catalysts are also widely used, often in oxidative C-H activation cycles. nih.govoup.com For example, the oxidative annulation of benzamides with alkynes, catalyzed by Rh(III), proceeds via C–H/N–H activation to construct isoquinolone skeletons. nih.gov

| Substrate/Directing Group | Coupling Partner | Regioselectivity | Product Type | Reference |

|---|---|---|---|---|

| Benzamide | Internal Alkyne | ortho | Isoquinolone | nih.gov |

| Phenylacetic acid derivative | Terminal Alkyne | meta | meta-Alkynylated arene | rsc.org |

| Arene with D-shaped template | Terminal Alkyne | para | para-Alkynylated arene | rsc.org |

| 2-Aryl-imidazole | Aryl bromide | ortho | ortho-Arylated arene | oup.com |

Asymmetric Catalysis Driven by this compound

This compound, with the chemical formula [Rh(COD)OH]₂, is a pivotal precursor in the realm of asymmetric catalysis. Its utility stems from the ease with which the hydroxide and cyclooctadiene (COD) ligands can be displaced by chiral ligands, thereby generating highly active and enantioselective catalytic species. This section explores the application of this rhodium dimer in several key asymmetric transformations.

Atroposelective Click Cycloaddition

The construction of axially chiral molecules is a significant challenge in organic synthesis. The rhodium-catalyzed atroposelective azide-alkyne cycloaddition (AAC), a type of "click" reaction, has emerged as a powerful tool for this purpose. In this context, this compound has proven to be a highly effective catalyst precursor.

In a notable study, the combination of [Rh(COD)OH]₂ with a chiral phosphoramidite ligand was found to be exceptionally efficient for the synthesis of atropisomeric triazoles. The reaction between an azide and an alkyne proceeded with high yield and excellent enantioselectivity. The screening of various rhodium and iridium precursors revealed that [Rh(COD)OH]₂ was superior in delivering the desired product in high yield and enantiomeric excess (ee). mtak.huresearchgate.net

The optimized conditions, employing [Rh(COD)OH]₂ and a specific Carreira-type ligand, (S)-L3, in dichloromethane (DCM), afforded the target triazole with 95% yield and 94% ee. mtak.hu This highlights the crucial role of the hydroxy dimer in achieving high levels of atroposelectivity in this click cycloaddition reaction. mtak.huresearchgate.net

| Entry | Catalyst Precursor | Ligand | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | [Ir(COD)Cl]₂ | (S)-L3 | DCM | 68 | 61 |

| 2 | [Rh(COD)Cl]₂ | (S)-L3 | DCM | 31 | 89 |

| 3 | [Rh(COD)OH]₂ | (S)-L3 | DCM | 95 | 94 |

| 4 | [Rh(COD)OH]₂ | (R)-L3 | DCM | 96 | -94 |

Enantioselective C-C Bond Activation

The activation of carbon-carbon (C-C) bonds is a frontier in organic synthesis, offering novel retrosynthetic disconnections. Rhodium(I) complexes have been instrumental in advancing this field, particularly in the enantioselective activation of strained ring systems like cyclobutanones.

While the direct application of this compound in this specific context has been shown to be less effective compared to its chloride counterpart for certain substrates, its role as a precursor and the influence of the COD ligand are of significant interest. In the enantioselective C-C bond activation of cyclobutanones for intramolecular carboacylation, the choice of the rhodium precursor is critical. For instance, in the reaction to form benzobicycloheptanones, [{Rh(cod)Cl}₂] in combination with the BINAP ligand provided excellent enantioselectivity. chimia.ch Conversely, the use of [{Rh(cod)OH}₂] or the cationic [{Rh(cod)}BF₄] was found to be detrimental to both the yield and the enantioselectivity of the reaction. chimia.ch

This finding underscores the subtle yet profound impact of the ancillary ligands on the rhodium center in tuning the catalytic activity and selectivity for C-C bond activation.

| Entry | Rhodium Source | Ligand | Yield (%) | er |

|---|---|---|---|---|

| 1 | [{Rh(cod)Cl}₂] | (S)-BINAP | 95 | 98.5:1.5 |

| 2 | [{Rh(cod)OH}₂] | (S)-BINAP | detrimental to yield and enantioselectivity | |

| 3 | [{Rh(cod)}BF₄] | (S)-BINAP | detrimental to yield and enantioselectivity |

Asymmetric Silylation

Asymmetric silylation has become an important transformation for the synthesis of chiral organosilicon compounds, which are valuable intermediates in organic synthesis. Rhodium catalysts, often derived from cyclooctadiene-ligated precursors, have been successfully employed in these reactions.

This compound has been identified as a highly efficient catalyst for the 1,4-hydrosilylation of α,β-unsaturated carbonyl compounds, leading to the formation of enolsilanes. scispace.com For example, the reaction of 2-cyclohexen-1-one with HSiMe(OEt)₂ in the presence of a catalytic amount of [Rh(OH)(cod)]₂ proceeded rapidly at room temperature to afford the corresponding enolsilane in high yield. scispace.com

While this specific example is not an asymmetric transformation, the high catalytic activity of the hydroxy dimer suggests its potential as a precursor for asymmetric silylation reactions when combined with suitable chiral ligands. In a related study on the enantioselective silylation of cyclopropyl C-H bonds, the closely related precursor [Rh(cod)Cl]₂ in combination with the (S)-DTBM-SEGPHOS ligand was used to achieve high yields and enantiomeric excesses. nih.gov

| Entry | α,β-Unsaturated Carbonyl Compound | Silane | Catalyst Loading (mol %) | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Cyclohexen-1-one | HSiMe(OEt)₂ | 0.005 | 10 min | 97 |

| 2 | 2-Cyclopenten-1-one | HSiMe(OEt)₂ | 0.15 | 10 min | 99 |

| 3 | Carvone | HSiMe(OEt)₂ | 0.15 | 1 h | 99 |

Kinetic Resolution Processes

Kinetic resolution is a widely used method for the separation of enantiomers in a racemic mixture. Rhodium catalysts have been developed for various kinetic resolution processes, including those involving C-C bond activation and dynamic kinetic resolution of allenes.

In the context of kinetic resolution via Rh-catalyzed C-C activation of cyclobutanones, the nature of the diene ligand on the rhodium precursor has been shown to influence the reaction's efficiency. While ethylene and cyclooctene (COE) ligands provided excellent yields and enantioselectivity, the more strongly coordinating 1,5-cyclooctadiene (B75094) (COD) ligand led to much lower conversions. nih.gov This suggests that the dissociation of the diene ligand is a key step in the catalytic cycle, and the robust nature of the Rh-COD interaction can hinder the catalytic turnover.

However, in the dynamic kinetic resolution of racemic internal allenes, a rhodium catalyst generated from the related precursor [Rh(COD)Cl]₂ and a chiral DIOP ligand has been successfully employed. nih.gov This process allows for the synthesis of N-allylated triazoles and tetrazoles with simultaneous control of regioselectivity, enantioselectivity, and olefin geometry. nih.gov

| Entry | Allene Substrate | Nucleophile | Yield (%) | ee (%) | Selectivity (N¹/N²) |

|---|---|---|---|---|---|

| 1 | 1,3-Diphenylallene | Benzotriazole | 96 | 95 | 96:4 |

| 2 | 1,3-Di-p-tolylallene | Benzotriazole | 95 | 96 | 95:5 |

| 3 | 1,3-Di-n-butylallene | Benzotriazole | 75 | 97 | 91:9 |

Nitrile Hydration Catalysis

The hydration of nitriles to amides is a fundamental transformation in organic chemistry, with broad applications in the synthesis of pharmaceuticals and functional materials. While traditional methods often require harsh acidic or basic conditions, transition metal-catalyzed hydration offers a milder and more selective alternative. Rhodium(I) complexes, particularly those derived from cyclooctadiene precursors, have been shown to be effective catalysts for this transformation.

Rhodium(I) complexes of the type [RhCl(COD)(PR₃)] have been synthesized and evaluated as catalysts for the selective hydration of organonitriles in water. scispace.com Among various phosphine ligands screened, aminophosphines such as P(NMe₂)₃ led to the most active catalysts, promoting the hydration of a wide range of nitriles without the need for additives. scispace.com this compound serves as a convenient starting material for the synthesis of such catalytically active species.

The catalytic activity of these rhodium complexes is often quantified by the turnover frequency (TOF), which is the number of moles of product formed per mole of catalyst per hour. For the hydration of benzonitrile, rhodium(I)-N-heterocyclic carbene (NHC) complexes, which can be generated from rhodium-COD precursors, have demonstrated TOF values up to 276 h⁻¹. mtak.hu

| Entry | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | TOF (h⁻¹) |

|---|---|---|---|---|---|

| 1 | [RhCl(cod)(IMes)] | 60 | 1.5 | 79 | 105 |

| 2 | [RhCl(cod)(IMes)] | 80 | 1.5 | 98 | 131 |

| 3 | [RhCl(cod)(SIMes)] | 80 | 1.5 | 99 | 132 |

| 4 | [RhCl(cod)(IPr)] | 80 | 1.5 | 99 | 132 |

Mechanistic Investigations of Hydroxy Cyclooctadiene Rhodium I Dimer Catalysis

Elucidation of Catalytic Cycles

The catalytic cycles initiated by [Rh(OH)(cod)]2 are often multifaceted and substrate-dependent. A recurring theme in several proposed mechanisms is the in situ generation of a catalytically active rhodium-hydride (Rh-H) species. For instance, in olefin isomerization reactions, it is suggested that a coordinatively unsaturated Rh-H species is formed from [Rh(OH)(cod)]2 without the need for an external hydride source. researchgate.net The formation of this key intermediate has been substantiated by 1H NMR analysis and deuterium-labeling studies. researchgate.net

While a complete, universally accepted catalytic cycle for all [Rh(OH)(cod)]2-catalyzed reactions is not established, plausible pathways can be constructed based on well-understood organometallic principles and studies of closely related rhodium complexes. For example, in arylative cyclization reactions of alkynals with phenylboronic acid, where [Rh(OH)(cod)]2 is an effective catalyst, the cycle likely involves initial interaction of the rhodium complex with the boronic acid. acs.org

A generalized catalytic cycle for a rhodium-catalyzed transfer hydroarylation, which shares mechanistic features with reactions catalyzed by [Rh(OH)(cod)]2, has been elucidated through a combination of experimental and computational studies on a related [Rh(IPr*OMe)(COD)Cl] catalyst. nih.gov This cycle proceeds through four key stages:

Ligand Exchange: A dissociative exchange of the initial ligand (e.g., hydroxide (B78521) or chloride) with the alcohol substrate to generate a rhodium-alkoxide intermediate. nih.gov

β-Carbon Elimination: This is often the turnover-limiting step, where a C-C bond is cleaved to form a rhodium-aryl species and a ketone. nih.gov

Ketone Exchange: The product ketone is released and replaced by a substrate ketone molecule. nih.gov

Migratory Insertion: The coordinated ketone inserts into the rhodium-aryl bond, regenerating the rhodium-alkoxide intermediate, which can then re-enter the catalytic cycle. nih.gov

This symmetric and reversible cycle highlights the fundamental steps that are likely operative in many transformations catalyzed by rhodium(I)-COD complexes, including those initiated by [Rh(OH)(cod)]2.

Role of Monomeric vs. Dimeric Rhodium Species in Reaction Pathways

The dimeric structure of [Rh(OH)(cod)]2 raises the question of whether the catalytically active species is a monomer or a dimer. In many catalytic processes involving dimeric rhodium precatalysts, it is often proposed that the dimer cleaves to form a monomeric active species.

Kinetic studies of related rhodium-catalyzed reactions have provided insights into this aspect. For instance, a half-order dependence on the catalyst concentration can suggest an equilibrium between an inactive dimer and an active monomeric catalyst. nih.gov However, direct spectroscopic and diffusion-ordered NMR spectroscopy (DOSY) experiments on a rhodium-catalyzed transfer hydroarylation revealed that the resting state of the catalyst was monomeric, excluding the possibility of a simple dimer-monomer equilibrium being responsible for the observed kinetics in that specific system. nih.gov

A comparative study on different rhodium complexes in asymmetric 1,2- and 1,4-addition reactions found that monomeric complexes generally provided better yields. acs.org Conversely, dimeric species sometimes offered higher enantioselectivities in 1,2-additions, suggesting that the aggregation state of the catalyst can significantly influence both activity and selectivity. acs.org While these studies were not conducted with [Rh(OH)(cod)]2 specifically, they underscore the critical importance of the monomer-dimer equilibrium in rhodium catalysis. The dissociation of the [Rh(OH)(cod)]2 dimer is likely a prerequisite for entering the catalytic cycle, with the resulting monomeric rhodium-hydroxide species being the precursor to the active catalyst.

Identification of Active Catalytic Species and Resting States

The identification of the true active catalytic species and the catalyst's resting state is paramount for a complete mechanistic understanding. For reactions catalyzed by [Rh(OH)(cod)]2, particularly those involving isomerization, a coordinatively unsaturated rhodium-hydride species is considered the active catalyst. researchgate.net This species is generated directly from the precatalyst under the reaction conditions.

In other types of reactions, the active species is likely a monomeric Rh(I) complex that is formed upon cleavage of the dimeric precursor and subsequent ligand exchange with a substrate molecule. Computational studies on related [Rh(COD)]+ catalyzed (5+2) cycloadditions suggest that the catalyst resting state is the Rh-product complex, and steric repulsion between the ligand and the product can destabilize this state, thereby increasing catalytic efficiency. acs.orgelsevierpure.com

Spectroscopic studies are crucial for identifying resting states. In a detailed investigation of a rhodium-catalyzed transfer hydroarylation, in situ NMR monitoring identified an off-cycle intermediate with a chloride ligand as the resting state of the catalyst. nih.gov The characterization of such species helps to explain reaction kinetics and can lead to the development of more active catalytic systems by avoiding the formation of these less reactive states. nih.gov The specific nature of the active species and resting state in [Rh(OH)(cod)]2 catalysis is highly dependent on the reaction being performed, including the substrates, ligands, and solvents employed.

Elementary Steps in [Rh(OH)(cod)]2-Catalyzed Transformations

Ligand exchange is a fundamental and often initial step in catalytic cycles involving [Rh(OH)(cod)]2. The precatalyst must exchange one of its existing ligands (hydroxide or cyclooctadiene) for a substrate molecule to enter the catalytic cycle. The thermodynamics and kinetics of ligand exchange reactions involving cationic Rh-cod complexes are known to be crucial for their catalytic activity. nih.govacs.org These processes can occur through associative or dissociative pathways. In the context of [Rh(OH)(cod)]2, the cleavage of the hydroxide bridges is followed by coordination of the substrate. This can be a simple substitution or part of a more complex activation step, such as the reaction with a boronic acid in cross-coupling reactions. acs.org

β-Carbon elimination is a key C-C bond cleavage step in a variety of rhodium-catalyzed transformations. This process is the reverse of migratory insertion of an unsaturated group (like a ketone) into a metal-carbon bond. While thermodynamically less common than the related β-hydride elimination, it can be driven by factors such as the release of ring strain or the formation of a stable organic product and a strong metal-carbon bond.

In the context of a rhodium-catalyzed transfer hydroarylation, β-carbon elimination from a rhodium(I)-alkoxide intermediate was identified as the turnover-limiting step of the entire catalytic cycle. nih.gov This step involves the cleavage of a C(sp²)–C(sp³) bond in an unstrained alcohol, demonstrating that this elementary step is not limited to strained systems. nih.gov The partial decoordination of the COD ligand is thought to be necessary to create a vacant coordination site for the β-carbon elimination to occur. nih.gov

The general mechanism for β-elimination reactions requires an open coordination site on the metal and the ability of the M-C-C-X (where X is the group being eliminated) dihedral angle to become coplanar.

Table 1: Comparison of Catalytic Performance in Asymmetric Additions

| Catalyst Type | Reaction | Yield | Enantioselectivity (ee) |

|---|---|---|---|

| Monomeric Rh Complex | 1,4-Addition | Higher | Higher |

| Dimeric Rh Complex | 1,2-Addition | Lower | Higher |

| Monomeric Rh Complex | 1,2-Addition | Higher | Lower |

This table is a generalized representation based on findings from related rhodium systems. acs.org

Oxidative addition and reductive elimination are fundamental elementary steps in transition metal catalysis, involving changes in the oxidation state of the metal center by two units. In an oxidative addition, a substrate molecule adds to the metal center, breaking a bond within the substrate and forming two new bonds to the metal, thereby increasing the metal's oxidation state and coordination number. The reverse process is reductive elimination, where two ligands on the metal center couple and are eliminated as a single molecule, reducing the metal's oxidation state.

These steps are central to many cross-coupling reactions. For a Rh(I) catalyst like those derived from [Rh(OH)(cod)]2, a typical sequence in a cross-coupling cycle would involve the oxidative addition of an organic halide (R-X) to the Rh(I) center to form a Rh(III) intermediate. Following a transmetalation step (with, for example, an organoboron reagent), the final product is formed via reductive elimination of the two organic fragments from the Rh(III) center, which regenerates the active Rh(I) catalyst.

While detailed studies specifically demonstrating these steps with [Rh(OH)(cod)]2 are not abundant, the principles are well-established for Rh(I) catalysis. The feasibility of these steps depends on the electronic properties of the rhodium center and the nature of the substrates involved.

Table 2: Key Elementary Steps in Rhodium Catalysis

| Elementary Step | Change in Oxidation State | Change in Coordination Number | Description |

|---|---|---|---|

| Ligand Exchange | 0 | 0 | Replacement of one ligand by another. |

| β-Carbon Elimination | 0 | 0 | Cleavage of a C-C bond β to the metal center. |

| Oxidative Addition | +2 | +2 | Addition of a substrate to the metal, cleaving a bond in the substrate. |

| Reductive Elimination | -2 | -2 | Elimination of a product from the metal by coupling two ligands. |

Migratory Insertion Pathways

Migratory insertion represents a fundamental step in many catalytic cycles facilitated by hydroxy(cyclooctadiene)rhodium(I) dimer, [Rh(OH)(cod)]₂. This process involves the intramolecular transfer of a hydride, alkyl, or other X-type ligand to an adjacent, unsaturated L-type ligand, such as an alkene, alkyne, or carbon monoxide, within the coordination sphere of the rhodium center. The reaction results in the formation of a new anionic ligand where the two former ligands are combined.

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the migratory insertion of alkenes into rhodium-hydroxo (Rh-OH) bonds. These calculations show that the barriers for migratory insertion into Rh-OH and rhodium-amido (Rh-NH₂) bonds are notably lower than those for insertion into a rhodium-methyl (Rh-CH₃) bond. acs.orgnih.gov This suggests that the insertion of an alkene into the Rh-OH bond, a key step after the initial formation of a rhodium hydroxide species from [Rh(OH)(cod)]₂, is a kinetically favorable process. The mechanism is understood to proceed through a metallacycle transition state. acs.orgnih.gov

The electronic properties of ancillary ligands and the polarity of the Rh-X bond play a crucial role in dictating the rate and regioselectivity of migratory insertion. acs.orgrsc.org For instance, in the insertion of propene, a preference for 1,2-insertion over 2,1-insertion is observed, and the energy difference between these two pathways increases in the order X = CH₃ < NH₂ < OH. nih.gov This trend correlates with the increasing polarity of the C-X bond and the greater stability of the linear 1,2-insertion product. nih.gov Furthermore, studies on related rhodium(I) alkoxo alkene complexes show that less electron-donating ancillary ligands and ligands with larger bite angles tend to accelerate the rate of migratory insertion into the rhodium-oxygen bond. rsc.orgresearchgate.net

| Migrating Group (X) | Alkene | Insertion Type | Calculated Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| -OH | Ethylene | N/A | Lower than for X = CH₃ | acs.orgnih.gov |

| -OH | Propene | 1,2-insertion | Lower than 2,1-insertion | nih.gov |

| -OH | Propene | 2,1-insertion | Higher than 1,2-insertion | nih.gov |

| -CH₃ | Propene | 1,2-insertion | Lower than 2,1-insertion | nih.gov |

| -NH₂ | Propene | 1,2-insertion | Lower than 2,1-insertion | nih.gov |

Kinetic Studies of [Rh(OH)(cod)]₂-Catalyzed Reactions

Kinetic analysis is a powerful tool for elucidating the mechanisms of reactions catalyzed by rhodium complexes derived from precursors like [Rh(OH)(cod)]₂. By systematically varying the concentrations of the catalyst, substrates, and other additives, researchers can determine the reaction order with respect to each component, identify the rate-determining step, and detect potential catalyst inhibition or deactivation pathways. nih.govacs.org

For many rhodium-catalyzed reactions, a key objective of kinetic studies is to identify the turnover-limiting step of the catalytic cycle. acs.org For example, in a rhodium-catalyzed transfer hydroarylation, systematic mechanistic studies involving kinetic analysis identified β-carbon elimination as the turnover-limiting step. nih.govacs.org In other systems, such as certain C-H functionalization reactions, the carbene insertion into a C-H bond was found to be rate-determining. nih.gov Such findings are crucial for rationally optimizing reaction conditions to improve catalyst efficiency and turnover numbers. nih.govfigshare.com

Kinetic studies have also revealed that the reaction rate can have a complex dependence on reactant concentrations. It is not uncommon to observe zero-order kinetics with respect to one of the substrates, particularly if it is present in large excess and its binding to the catalyst is not rate-limiting. nih.gov Conversely, a first-order dependence on the catalyst concentration is often observed. nih.gov These experimental observations help to validate or refute proposed catalytic cycles derived from stoichiometric experiments and computational modeling.

| Kinetic Parameter | Observation | Implication for Mechanism | Reference |

|---|---|---|---|

| Reaction Order in Catalyst | Typically first-order | The reaction rate is directly proportional to the concentration of the active catalyst. | nih.gov |

| Reaction Order in Substrate A | Can be positive, zero, or negative | Indicates whether substrate A is involved in the rate-determining step. Zero-order suggests it is not, or that the catalyst is saturated. | nih.gov |

| Reaction Order in Substrate B | Variable | Provides information on the role of substrate B in the turnover-limiting step. | nih.gov |

| Product Inhibition | Sometimes observed | The product may coordinate to the catalyst, forming an inactive or less active species. | nih.gov |

Transition State Analysis

Transition state analysis, primarily through computational methods like DFT, provides a molecular-level understanding of the key steps in catalytic cycles involving [Rh(OH)(cod)]₂. By calculating the potential energy surface of a reaction, researchers can identify the structures and energies of transition states (TS) and intermediates, thereby mapping the most favorable reaction pathway.

For the crucial migratory insertion step, computational studies have detailed the transition state geometries. For the insertion of an alkene into a Rh-OH bond, the transition state involves the formation of a four-membered metallacycle. acs.orgnih.gov The calculated activation free energy for the migratory insertion of an alkene moiety into a rhodium–alkoxo bond in a model system was found to be approximately 20.5 kcal/mol, which aligns well with values reported for insertions into rhodium hydroxo complexes. nih.gov The degree of Rh-X bonding in the transition state is a key factor controlling the energy barrier; a higher bond order in the transition state often correlates with a lower activation energy. acs.orgnih.gov

These computational analyses also shed light on the role of ancillary ligands, such as the cyclooctadiene (cod) ligand initially present in the precatalyst. Calculations often show that partial or full dissociation of the cod ligand is necessary to create a vacant coordination site for subsequent steps like β-carbon elimination or substrate binding. nih.govacs.org The transition states are therefore modeled with varying degrees of cod coordination (e.g., monodentate vs. fully dissociated) to find the lowest energy pathway. nih.gov

| Species | Description | Calculated Energy (kcal/mol) | Reference |

|---|---|---|---|

| TS1a | β-Carbon Elimination Transition State (monodentate COD) | 28.7 | nih.gov |

| TS1b | β-Carbon Elimination Transition State (no COD) | 29.8 | nih.gov |

| TS2a | Migratory Insertion Transition State (monodentate COD) | 30.5 | nih.gov |

| TS2b | Migratory Insertion Transition State (no COD) | 31.9 | nih.gov |

| INT-A | Rhodium Alkyl Intermediate (post-insertion) | +7.7 (relative to starting complex) | nih.gov |

Ligand Design and Modulation in Hydroxy Cyclooctadiene Rhodium I Dimer Systems

Impact of Ancillary Ligands on Catalytic Performance

Ancillary ligands play a crucial role in modulating the catalytic activity of rhodium complexes derived from [Rh(OH)(cod)]2. The nature of the ligand directly influences the stability of catalytic intermediates and the energetics of key elementary steps such as oxidative addition and reductive elimination. The choice of ligand, ranging from phosphines to dienes, can dramatically alter reaction rates and product selectivity.

For instance, in rhodium-catalyzed 1,4-arylation reactions, the substituents on chiral diene ligands were found to have a pronounced effect on catalytic performance. When a 2,5-dibenzyl substituted tetrahydropentalene ligand was used with a rhodium(I) catalyst, the reaction achieved up to 99% enantiomeric excess (ee). acs.org However, replacing the benzyl (B1604629) groups with phenyl substituents rendered the ligand prone to racemization through a rhodium-mediated 1,3-hydride shift, highlighting the subtle but critical impact of ligand structure on catalyst stability and performance. acs.org

The following table summarizes the effect of different ancillary ligands on the performance of rhodium catalysts in selected reactions.

| Reaction Type | Rhodium Precursor | Ancillary Ligand | Key Finding | Reference |

|---|---|---|---|---|

| Asymmetric 1,4-Arylation | - | 2,5-Dibenzyl-tetrahydropentalene | High enantioselectivity (up to 99% ee) was achieved. | acs.org |

| Asymmetric 1,4-Arylation | - | 2,5-Diphenyl-tetrahydropentalene | Ligand was prone to racemization, leading to loss of chirality. | acs.org |

| (5+2) Cycloaddition | [Rh(COD)]+ | Cyclooctadiene (COD) | Bulky ligand accelerates the reaction by destabilizing the catalyst resting state. | nih.govacs.org |

| Conjugate Addition | [Rh(OH)(cod)]2 | DPPBenzene | Effectively promotes the addition of perfluoroarenes to enones. | researchgate.net |

Chiral Ligand Architectures for Asymmetric Induction

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, and [Rh(OH)(cod)]2 is a key precursor for generating highly effective asymmetric catalysts. The combination of this rhodium dimer with meticulously designed chiral ligands enables exquisite control over the stereochemical outcome of a reaction. Chiral dienes and phosphorus-based ligands are among the most successful classes of ligands for this purpose. acs.org

A notable application is the atroposelective click cycloaddition of azides and alkynes. Researchers found that while iridium-based catalysts gave moderate results, the combination of [Rh(COD)OH]2 with a chiral phosphoramidite (B1245037) ligand delivered the desired triazole product in excellent yield and enantioselectivity (95% yield, 94% ee). researchgate.net This demonstrates the superior efficacy of the rhodium hydroxyl dimer in specific asymmetric transformations.

Chiral diene ligands have also proven exceptionally effective. In the asymmetric arylative cyclization of alkynals, a catalyst generated from [Rh(OH)(cod)]2 and a C2-symmetric chiral bicyclo[2.2.2]octadiene ligand successfully produced the cyclized product with high stereocontrol. acs.org Similarly, chiral dienes derived from inexpensive terpenes like (R)-α-phellandrene have been shown to provide exceptionally high enantioselectivities (over 99% ee) in rhodium-catalyzed conjugate addition reactions of arylboronic acids to enones. nih.gov The development of synthetic routes to new C2 symmetric COD ligands via rhodium-catalyzed C-H functionalization is expanding the toolbox for asymmetric catalysis, with these new ligands showing promise in conjugate additions. chemrxiv.org

The table below presents selected examples of chiral ligands used with [Rh(OH)(cod)]2 and their performance in asymmetric catalysis.

| Reaction Type | Chiral Ligand Type | Specific Ligand | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Atroposelective Click Cycloaddition | Phosphoramidite | Carreira-type (S)-L3 | 95% | 94% | researchgate.net |

| Arylative Cyclization of Alkynal | Diene | C2-symmetric bicyclo[2.2.2]octadiene | 76% | - | acs.org |

| Conjugate Addition | Diene | Bicyclo[2.2.2]octadiene from (R)-α-phellandrene | >95% | >99% | nih.gov |

| Conjugate Addition | Diene | C2 symmetric COD derivative | up to 84% | up to 76% | chemrxiv.org |

Hemilabile Ligand Systems in [Rh(OH)(cod)]2 Catalysis

Hemilabile ligands, which contain both a strong, anchoring donor and a weak, dissociable donor, are powerful tools in catalysis. The reversible dissociation of the weak donor creates a transient vacant coordination site on the metal center, facilitating substrate binding and subsequent catalytic steps. This dynamic behavior can enhance catalytic performance by stabilizing unsaturated intermediates and influencing reaction pathways. acs.org

While many studies on hemilabile ligands in rhodium catalysis employ the chloro-dimer, [Rh(cod)Cl]2, as the starting material, the principles are directly applicable to systems derived from [Rh(OH)(cod)]2. acs.orgnih.gov For example, rhodium(I) complexes with hemilabile N-heterocyclic carbene (NHC) ligands featuring a thioether functional group have been developed. acs.org Similarly, cationic rhodium(I) complexes containing phosphine (B1218219) ligands with pendant alkoxo or amino groups have been synthesized and tested in oxidative amination reactions. csic.es The dynamic coordination of these heteroditopic ligands has been shown to enhance catalytic performance by creating the necessary vacant sites for catalysis to proceed efficiently. acs.org

The general strategy involves reacting [Rh(OH)(cod)]2 with the hemilabile ligand to generate a catalytically active species where the hemilabile arm can dissociate to open a coordination site. This approach has been particularly effective in reactions like alkyne hydrosilylation, where picolyl-NHC ligands with a weakly bound pyridine (B92270) fragment lead to high catalytic activity. acs.org The ability of the ligand to temporarily detach and re-coordinate is key to the catalyst's efficiency.

Directing Group Strategies in C-H Functionalization

The selective functionalization of otherwise inert C-H bonds is a primary goal of modern synthetic chemistry, offering a more atom- and step-economical approach to molecule construction. nih.gov A prevalent and powerful strategy to control the regioselectivity of these reactions is the use of directing groups. A directing group is a functional group within the substrate that coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond and thereby ensuring its selective activation. rsc.orgsigmaaldrich.com

Rhodium catalysts are highly effective in directing group-assisted C-H functionalization. nih.gov The precursor [Rh(OH)(cod)]2 has proven to be a competent source of the active rhodium catalyst for such transformations. In a protocol for the enantiospecific synthesis of planar chiral rhodium complexes via C-H activation, [Rh(OH)(cod)]2 was shown to be an effective precursor, providing the desired product in 70% yield and with greater than 99% enantiospecificity. nih.gov Notably, it outperformed its chloride-bridged counterpart, [Rh(COD)Cl]2, which was completely inactive under the same conditions, highlighting the beneficial role of the hydroxide (B78521) ligand in facilitating the C-H activation step. nih.gov

Directing group strategies enable functionalization at positions that are typically difficult to access, such as the meta and para positions of aromatic rings. rsc.orgrsc.org For instance, a nitrile-containing directing group has been used to guide a Rh(I) catalyst to perform a meta-C–H alkynylation. rsc.org This level of control is achieved through the formation of a key metallacyclic intermediate, which is a common feature in heteroatom-directed C-H activation pathways. nih.gov The interplay between the directing group, the ligand on the rhodium catalyst, and the reaction conditions dictates the outcome of the functionalization.

Computational Chemistry Approaches in Hydroxy Cyclooctadiene Rhodium I Dimer Research

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of computational research on rhodium catalysis, enabling the detailed mapping of reaction pathways. By calculating the potential energy surface, DFT can identify the most plausible mechanism for a given transformation.

Research utilizing precursors like Hydroxy(cyclooctadiene)rhodium(I) dimer has leveraged DFT to elucidate complex catalytic cycles. For instance, in a rhodium-mediated bicyclization, DFT calculations were performed on a (Xantphos)Rh(I)-OH complex, a close analogue to the active species generated from the dimer. These calculations detailed the reaction energy profile, starting from the initial binding of the substrate to the rhodium complex, through dehydration to form an alkoxide intermediate, and culminating in the final product. Similarly, DFT computations at the M05-2X level have been used to explore Rh(I)-catalyzed isomerizations. These studies revealed that the stability of different rhodium-substrate coordination complexes and the energy barriers of subsequent rearrangement steps are key to understanding the reaction's progression. nih.govnih.gov

A common theme in these studies is the step-by-step elucidation of the catalytic cycle. DFT is used to model fundamental steps such as ligand exchange, oxidative addition, migratory insertion, and reductive elimination. For example, a combined experimental and computational study of a rhodium-catalyzed transfer hydroarylation, which can use [Rh(COD)Cl]₂ as a precatalyst, proposed a detailed catalytic cycle. DFT calculations provided energy profiles for key events, including the decoordination of the cyclooctadiene (COD) ligand to create an open coordination site and the subsequent β-carbon elimination, which was identified as the turnover-limiting step. nih.gov

The table below presents a simplified, representative example of data obtained from a DFT study on a catalytic cycle, illustrating the relative free energies of intermediates and transition states.

| Step | Species | Description | Calculated Relative Free Energy (kcal/mol) |

|---|---|---|---|

| 1 | Reactant + Catalyst | Initial state | 0.0 |

| 2 | Intermediate 1 | Substrate Coordination | -5.2 |

| 3 | TS1 | Oxidative Addition | +15.9 |

| 4 | Intermediate 2 | Hexacoordinate Rh-complex | +3.9 |

| 5 | TS2 | Migratory Insertion (Rate-Determining) | +21.5 |

| 6 | Intermediate 3 | Post-Insertion Intermediate | -11.0 |

| 7 | TS3 | Reductive Elimination | +18.3 |

| 8 | Product + Catalyst | Final state | -25.0 |

Molecular Dynamics Simulations of Catalyst Behavior

While DFT is excellent for mapping static energy profiles, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of catalysts over time. MD simulations model the movement of atoms and molecules, providing insights into catalyst flexibility, conformational changes, and interactions with the solvent environment.

For complex systems like rhodium catalysts, performing MD simulations with quantum mechanical accuracy, known as ab initio molecular dynamics (AIMD), is computationally demanding but highly informative. acs.org These methods can capture the dynamic nature of the catalyst under reaction conditions, including the subtle interplay between the catalyst, substrates, and solvent molecules that can influence the reaction outcome. ornl.gov

Although specific MD simulation studies focusing exclusively on this compound are not widely documented, the technique's potential is recognized. For instance, in studies of catalysis in structured solvents, it has been suggested that MD simulations could provide precise information about the catalyst's location and behavior on a molecular level. The challenge often lies in developing accurate force fields—the set of parameters describing the potential energy of the system—for transition metal complexes, which often requires bespoke parameterization derived from quantum mechanical calculations.

The dynamic nature of Rh-COD complexes has been observed experimentally, showing phenomena like ligand exchange and rapid equilibria in solution, which are prime candidates for investigation via MD simulations. nih.govrsc.org Such simulations could visualize the process of ligand dissociation, substrate binding, and the conformational flexibility of the entire catalytic complex throughout the reaction, complementing the static picture provided by DFT.

Prediction of Selectivity and Reactivity

A significant application of computational chemistry in catalysis is the prediction of reactivity and selectivity (e.g., regioselectivity, chemoselectivity, and enantioselectivity). By comparing the activation energies of different possible reaction pathways, researchers can predict which product is likely to form.

For catalysts derived from Rh(I)-COD precursors, DFT calculations have been successfully used to build predictive models for regioselectivity in reactions like (5+2) cycloadditions. nih.gov These models analyze the subtle balance of several factors:

Steric Effects : Repulsions between the substrate and the ligands on the rhodium center can favor one transition state over another. The bulky COD ligand itself can sterically influence the approach of the substrate.

Electronic Effects : The electronic properties of the substrate and ligands play a crucial role. For example, d → π* backbonding interactions between the rhodium metal center and an alkyne substrate can stabilize a particular transition state, thereby directing selectivity. nih.gov

Noncovalent Interactions : Dispersion forces, such as π-π and C-H/π interactions between the substrate and ligands, can significantly influence the transition state energies and, consequently, the selectivity.